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Professionals

Introduction
CopA is a P-type ATPase responsible for the transport of copper ions across cellular

membranes, playing a crucial role in maintaining copper homeostasis. Dysregulation of copper

levels is implicated in various diseases, making CopA and its homologs attractive targets for

drug development. Understanding the three-dimensional structure of CopA in its different

conformational states is paramount for elucidating its transport mechanism and for designing

targeted therapeutics. Cryo-electron microscopy (cryo-EM) has emerged as a powerful

technique for determining the structures of membrane proteins like CopA, which are often

challenging to crystallize. This document provides a detailed overview of the application of

cryo-EM for determining the structure of CopA, with a focus on the protein from the

hyperthermophilic archaeon Archaeoglobus fulgidus. It includes protocols for protein

expression and purification, cryo-EM sample preparation, data acquisition, and image

processing.

I. Protein Expression and Purification
A critical prerequisite for successful cryo-EM structure determination is a pure, homogeneous,

and stable protein sample. The following protocol is based on the successful expression and

purification of a C-terminally truncated version of Archaeoglobus fulgidus CopA.
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Protocol: Expression and Purification of ΔC-CopA from
A. fulgidus
1. Expression:

Host Strain:E. coli LMG194 (or a similar strain suitable for membrane protein expression).

Plasmid: A pBAD-based expression vector containing the gene for A. fulgidus CopA with a C-

terminal truncation. The construct should ideally include an N-terminal affinity tag (e.g., His-

tag) for purification.

Culture Medium: Luria-Bertani (LB) broth supplemented with 100 µg/mL ampicillin.

Growth Conditions:

Inoculate 1 L of LB medium with a single colony of transformed E. coli.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.8-1.0.

Induce protein expression by adding L-arabinose to a final concentration of 0.02% (w/v).

Continue to grow the culture for an additional 3-4 hours at 30°C.

Cell Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The

cell pellet can be stored at -80°C until further use.

2. Purification:

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% (v/v) glycerol, 1 mM PMSF, and 1

µg/mL DNase I.

Solubilization Buffer: Lysis buffer supplemented with 1% (w/v) n-dodecyl-β-D-

maltopyranoside (DDM).

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% (v/v) glycerol, 20 mM imidazole,

and 0.05% (w/v) DDM.
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Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% (v/v) glycerol, 250 mM

imidazole, and 0.05% (w/v) DDM.

Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, and

0.02% (w/v) DDM.

Purification Steps:

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a high-

pressure homogenizer.

Pellet the cell debris by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

Discard the supernatant and resuspend the membrane pellet in solubilization buffer. Stir

gently for 1 hour at 4°C to solubilize the membrane proteins.

Clarify the solubilized membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at

4°C.

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer.

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

Elute the protein with elution buffer.

Concentrate the eluted protein and further purify it by size exclusion chromatography

using a Superdex 200 or similar column equilibrated with SEC buffer.

Collect the fractions corresponding to the monomeric or dimeric CopA peak and assess

purity by SDS-PAGE. A final yield of 6–9 mg of purified protein from a 6 L culture can be

expected[1].

II. Cryo-EM Grid Preparation
The goal of grid preparation is to embed the purified protein particles in a thin layer of vitreous

(non-crystalline) ice.

Protocol: Vitrification of CopA Samples
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Grid Preparation: Glow-discharge holey carbon grids (e.g., Quantifoil R1.2/1.3) for 30-60

seconds to make the surface hydrophilic.

Sample Application: Apply 3-4 µL of purified CopA at a concentration of 1-5 mg/mL to the

glow-discharged grid.

Blotting and Plunging:

Place the grid in a vitrification robot (e.g., Vitrobot Mark IV or Leica EM GP).

Set the chamber to 4°C and 100% humidity.

Blot the grid for 2-4 seconds with a blot force of -1 to -5 to remove excess liquid.

Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

Grid Storage: Store the vitrified grids in liquid nitrogen until imaging.

III. Cryo-EM Data Acquisition
Data is collected on a transmission electron microscope equipped with a direct electron

detector.
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Parameter Recommended Value

Microscope Titan Krios or Glacios

Electron Energy 300 keV

Detector Gatan K2/K3 or Falcon 3/4

Magnification 50,000x - 100,000x

Pixel Size 0.8 - 1.5 Å/pixel

Total Electron Dose 40 - 60 e⁻/Å²

Dose Rate 8 - 15 e⁻/pixel/second

Number of Frames 40 - 60

Defocus Range -1.0 to -3.0 µm

Data Collection Software EPU or SerialEM

IV. Image Processing and 3D Reconstruction
The collected movie stacks are processed to generate a high-resolution 3D reconstruction of

CopA. The following workflow can be implemented using software packages like RELION or

CryoSPARC.

Workflow for Single Particle Analysis of CopA
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1. Pre-processing

2. Particle Picking

3. 2D & 3D Classification

4. 3D Refinement & Post-processing

Movie Alignment &
 Dose Weighting

CTF Estimation

Template-based Picking
 or LoG Picker

Particle Extraction

2D Classification

Ab-initio 3D Reconstruction

3D Classification

3D Auto-refinement

Post-processing
(Sharpening & FSC)

Model Building & Refinement

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


E1
(High affinity for Cu⁺)

E1·Cu⁺
+ Cu⁺ (cytoplasm)

E1P·Cu⁺
(Occluded)

+ ATP
- ADP E2P

(Low affinity for Cu⁺)

Conformational
Change

E2

- Cu⁺ (extracellular)
- Pi

Conformational
Change

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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